molecular formula C14H14N2O B031384 Crenatine CAS No. 26585-14-8

Crenatine

Katalognummer: B031384
CAS-Nummer: 26585-14-8
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: LWWRUTVIAQDHRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole is a natural product found in Picrasma crenata, Picrasma javanica, and other organisms with data available.

Eigenschaften

IUPAC Name

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h4-8,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWRUTVIAQDHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C2=C1NC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181150
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26585-14-8
Record name 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26585-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Future Directions and Emerging Research Avenues

Elucidating Novel Signaling Pathways and Cellular Targets

Future research aims to precisely map the novel signaling pathways and cellular targets influenced by creatine and its metabolic derivatives. While creatine's role in ATP regeneration via the phosphocreatine system is well-established, emerging evidence suggests its involvement in cellular processes beyond energy buffering, including gene expression, cellular differentiation, and oxidative stress responses. Understanding how creatine interacts with specific receptors, enzymes, or transcription factors could reveal new therapeutic targets for various conditions. For instance, investigations might focus on the direct or indirect modulation of pathways like mTOR, AMPK, or NF-κB by creatine, which are crucial for cell growth, metabolism, and inflammation.

Understanding Complex Interactions with Other Biomolecules

A critical area for future exploration involves deciphering the complex interactions of creatine and creatinine with other biomolecules. This includes their interplay with various proteins, lipids, carbohydrates, and nucleic acids within the cellular environment. For example, research could delve into how creatine influences the activity of specific enzymes beyond creatine kinase, or how it modulates protein-protein interactions essential for cellular function. Furthermore, understanding how creatine and creatinine levels are affected by, and in turn affect, the metabolism of other key metabolites could provide a more holistic view of their systemic impact. This interdisciplinary approach, potentially leveraging advanced omics technologies, will be vital for uncovering previously unrecognized roles and regulatory mechanisms.

Exploring Creatine's Role in Diverse Physiological Processes beyond Energy

Beyond its primary role in energy metabolism, creatine is increasingly recognized for its involvement in a broader spectrum of physiological processes. Future research will continue to explore and define these diverse roles. This includes its potential neuroprotective effects in various neurological disorders, its influence on immune function, and its impact on bone health and cardiovascular physiology wikipedia.org. For instance, studies could investigate creatine's direct effects on neuronal excitability, neurotransmitter synthesis, or glial cell function in the brain, or its role in modulating inflammatory responses in different tissues. Further research into how creatine supplementation affects these non-energetic pathways could uncover novel therapeutic applications.

Advanced Translational Research on Creatine and Creatinine in Disease States

Translational research on creatine and creatinine in disease states represents a significant future direction, moving from basic science discoveries to clinical applications. This includes advanced studies on their diagnostic utility and therapeutic potential in a wider range of conditions. Creatinine, as a well-known biomarker for kidney function, will continue to be a focus, with efforts to refine its use in early detection and monitoring of renal diseases, potentially through novel algorithms or combination with other biomarkers. For creatine, translational research will expand to investigate its efficacy in neurodegenerative diseases, muscular dystrophies, metabolic disorders, and even certain cancers, moving beyond its traditional use in muscle-related conditions. This will involve rigorous clinical trials to validate efficacy, determine optimal delivery methods, and identify specific patient populations that could benefit most.

Development of Novel Analytical Tools for Creatine and Creatinine Quantification

The accurate and sensitive quantification of creatine and creatinine in biological samples is crucial for both research and clinical applications. Future efforts will focus on developing novel analytical tools that offer improved specificity, sensitivity, speed, and cost-effectiveness. This could involve advancements in mass spectrometry-based methods, electrochemical sensors, or optical biosensors. For instance, the development of point-of-care devices for real-time creatinine monitoring could revolutionize kidney disease management. Similarly, highly sensitive methods for measuring creatine and phosphocreatine in specific cellular compartments or tissues could provide deeper insights into their localized metabolic roles and dynamics.

Q & A

What are the standard methodologies for quantifying Crenatine in complex biological matrices, and how can researchers validate their accuracy?

Quantifying this compound requires robust analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), or enzyme-linked immunosorbent assays (ELISA). Key validation steps include:

  • Calibration curves : Use serial dilutions of pure this compound to establish linearity and limit of detection (LOD).
  • Recovery tests : Spike known concentrations into biological samples (e.g., plasma, urine) to assess extraction efficiency.
  • Interference checks : Test structurally similar compounds to ensure assay specificity .

Table 1 : Key parameters for this compound quantification assays

MethodSensitivity (LOD)SpecificitySample Throughput
HPLC-UV0.1 µMModerateLow
LC-MS/MS0.01 nMHighMedium
ELISA1 nMModerateHigh

How should researchers design experiments to investigate this compound’s role in metabolic pathways while controlling for confounding variables?

Advanced studies require:

  • Controlled environments : Use in vitro models (e.g., hepatocyte cultures) to isolate this compound’s effects from systemic variables.
  • Knockout/down models : Genetic silencing of enzymes linked to this compound metabolism to establish causality.
  • Multi-omics integration : Pair metabolomics data with transcriptomic/proteomic analyses to map pathway interactions .
  • Statistical blocking : Group subjects by age, sex, or comorbidities to reduce variability .

What strategies resolve contradictory findings in this compound’s mechanistic effects across different experimental models?

Contradictions often arise from model-specific biases or methodological inconsistencies. To address this:

Re-examine assay conditions : Compare pH, temperature, and cofactor availability across studies.

Cross-validation : Reproduce key findings in multiple models (e.g., murine vs. human cell lines).

Meta-analysis : Pool data from independent studies to identify trends obscured by small sample sizes .

Error source analysis : Audit instrumentation calibration and sample preparation protocols .

How can researchers ensure reproducibility in synthesizing high-purity this compound for pharmacological studies?

Reproducible synthesis demands:

  • Detailed protocols : Document reaction times, solvent ratios, and purification steps (e.g., recrystallization solvents).
  • Purity verification : Use nuclear magnetic resonance (NMR) and elemental analysis to confirm chemical identity.
  • Batch-to-batch consistency : Implement quality control checks (e.g., melting point, HPLC retention time) for each synthesis batch .

What advanced statistical methods are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

For non-linear

  • Hill slope modeling : Fit dose-response curves to identify EC50/IC50 values and cooperativity.
  • Bootstrapping : Generate confidence intervals for skewed datasets.
  • Machine learning : Apply random forest or Gaussian process regression to predict toxicity thresholds from multi-parametric data .

How should researchers formulate hypotheses about this compound’s interaction with membrane transporters, and what experimental frameworks validate these hypotheses?

Hypothesis development should:

  • Leverage structural analogs : Use computational docking studies to predict this compound’s binding affinity with transporters (e.g., SLC family).
  • Competitive inhibition assays : Test this compound’s uptake in the presence of known substrates/inhibitors.
  • Kinetic analysis : Calculate Km and Vmax values to characterize transport efficiency .

What ethical and methodological considerations apply when designing longitudinal studies on this compound’s accumulation in chronic disease populations?

  • Ethical compliance : Obtain informed consent for repeated biological sampling and address potential risks (e.g., privacy breaches).
  • Attrition mitigation : Use staggered enrollment and incentives to retain participants.
  • Temporal data modeling : Apply mixed-effects models to account for individual variability over time .

How can researchers optimize extraction protocols for this compound from lipid-rich tissues without compromising stability?

Optimization steps include:

  • Solvent screening : Test polar/non-polar mixtures (e.g., methanol-chloroform) for extraction efficiency.
  • Stability assays : Measure degradation rates under varying storage conditions (e.g., -80°C vs. lyophilization).
  • Matrix effect correction : Use isotope-labeled internal standards to normalize MS data .

Key Takeaways

  • Basic research focuses on quantification and mechanistic screening, while advanced studies require multi-model validation and computational integration.
  • Methodological rigor, reproducibility checks, and contradiction analysis are critical for authoritative findings .
  • Always align research questions with feasibility, originality, and significance criteria .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crenatine
Reactant of Route 2
Crenatine

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